molecular formula C8H19OPS B14636191 di-tert-butylphosphinothioic O-acid CAS No. 53159-03-8

di-tert-butylphosphinothioic O-acid

Cat. No.: B14636191
CAS No.: 53159-03-8
M. Wt: 194.28 g/mol
InChI Key: UZUNEIKAMRGEMY-UHFFFAOYSA-N
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Description

Di-tert-butylphosphinothioic O-acid is an organophosphorus compound characterized by the presence of a phosphinothioic acid group bonded to two tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butylphosphinothioic O-acid typically involves the reaction of tert-butylphosphine with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and safety measures. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butylphosphinothioic O-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sulfur compounds, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphine derivatives .

Scientific Research Applications

Di-tert-butylphosphinothioic O-acid has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which di-tert-butylphosphinothioic O-acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The phosphinothioic acid group can participate in various chemical reactions, including coordination with metal ions and formation of covalent bonds with nucleophiles. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to di-tert-butylphosphinothioic O-acid include:

Uniqueness

Its ability to undergo various chemical transformations and interact with a wide range of molecular targets makes it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

53159-03-8

Molecular Formula

C8H19OPS

Molecular Weight

194.28 g/mol

IUPAC Name

ditert-butyl-hydroxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H19OPS/c1-7(2,3)10(9,11)8(4,5)6/h1-6H3,(H,9,11)

InChI Key

UZUNEIKAMRGEMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(=S)(C(C)(C)C)O

Origin of Product

United States

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